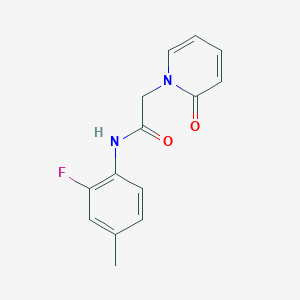
3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide, also known as BPTP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. BPTP belongs to the class of thiazole-containing compounds, which have shown promising results in drug development.
作用機序
The mechanism of action of 3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide is not fully understood, but it is believed to act by inhibiting specific enzymes and pathways involved in cell growth and inflammation. 3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have potential therapeutic applications in cancer and inflammatory diseases.
Biochemical and Physiological Effects
3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death. 3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in inflammatory diseases.
実験室実験の利点と制限
3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize, has a high yield and purity, and is stable under standard lab conditions. However, 3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several potential future directions for research on 3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide. One area of interest is the development of 3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide derivatives with improved pharmacological properties. Another area of interest is the investigation of the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of 3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide. Additionally, 3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide could be explored as a potential therapeutic agent for other diseases, such as neurodegenerative disorders and autoimmune diseases.
Conclusion
In conclusion, 3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide is a promising thiazole-containing compound with potential pharmacological properties. Its anti-inflammatory and anti-cancer effects make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
合成法
The synthesis of 3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide involves the reaction of 3-bromobenzoyl chloride with 4-methyl-2-thiazolamine in the presence of a base. The reaction yields 3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide as a white solid with a high yield and purity.
科学的研究の応用
3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide has been extensively studied for its potential use in drug development. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. 3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2OS/c1-9-8-18-13(15-9)16-12(17)6-5-10-3-2-4-11(14)7-10/h2-4,7-8H,5-6H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZNRJSJBGXQAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2,5-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7475837.png)
![1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea](/img/structure/B7475843.png)
